molecular formula C9H9NO2 B019310 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 23206-20-4

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B019310
CAS RN: 23206-20-4
M. Wt: 163.17 g/mol
InChI Key: UZFDGRLSVITWJL-UHFFFAOYSA-N
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Description

“4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one” is a chemical compound with the molecular formula C9H9NO2 . It belongs to the class of heterocyclic compounds known as tetrahydroisoquinolines .


Synthesis Analysis

The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its analogs has been a subject of interest in drug research and development . The synthetic approaches and applications of this class of compounds have been discussed in various publications .

Scientific Research Applications

Stereochemistry and Synthesis

The compound’s stereochemistry is crucial in the synthesis of various derivatives. Researchers have explored the stereochemistry of some 3-Amino(aryl)methylphthalides and the derived 3-Aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones. These studies are significant for understanding the molecular interactions and reactivity of these compounds, which can lead to the development of new synthetic methods and potentially active pharmaceutical ingredients .

Antioomycete Activity in Plant Disease Management

In agriculture, particularly in plant disease management, derivatives of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These compounds have shown promising results, outperforming commercial antifungal agents in some cases. This application is significant for developing new agrochemicals to protect crops from diseases .

TRK Inhibition for Cancer Treatment

In pharmacology, derivatives of this compound have been designed and synthesized as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Continuous activation and overexpression of TRKs can lead to cancer. The research into these derivatives as TRK inhibitors is a step towards new cancer therapies, highlighting the compound’s potential in medicinal chemistry .

properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDGRLSVITWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501259
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

23206-20-4
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones be determined?

A: The research by [] demonstrates that the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones can be elucidated through the conversion of isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones. These compounds, with established configurations, are transformed into their corresponding amino and dimethylamino derivatives. This transformation occurs with an inversion of configuration, allowing for the determination of the stereochemistry in the resulting 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones.

Q2: What challenges were encountered when attempting to synthesize these compounds using tosylates?

A: The research highlights a challenge encountered when using tosylates as intermediates. Attempts to displace the tosyloxy group in isomeric 3-[phenyl(toluenesulfonyloxy)methyl]isobenzofuran-1(3H)-ones with dimethylamine did not yield the desired product. Instead, a rearrangement occurred, leading to the formation of an epoxy amide and a keto amide. [] This suggests that alternative synthetic routes might be more suitable when tosylates are involved.

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